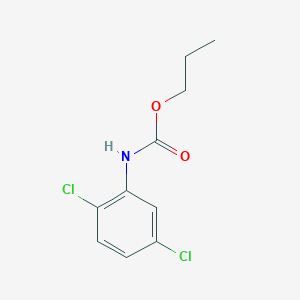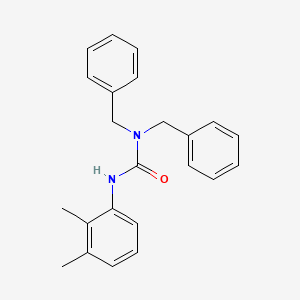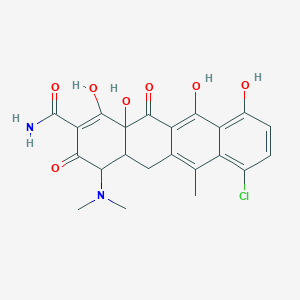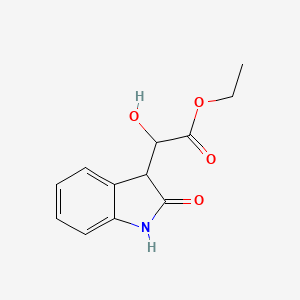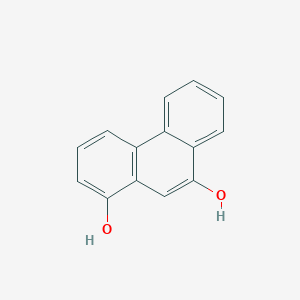
1,9-Phenanthrenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Phenanthrenediol is a polycyclic aromatic hydrocarbon with the molecular formula C14H10O2. It consists of a phenanthrene backbone with two hydroxyl groups attached at the 1 and 9 positions.
Méthodes De Préparation
1,9-Phenanthrenediol can be synthesized through several methods. One common synthetic route involves the reduction of phenanthrenequinone using lithium aluminum hydride in an anhydrous diethyl ether solution. The reaction is typically carried out in a Soxhlet apparatus, and the product is purified through recrystallization from benzene . Industrial production methods may involve similar reduction processes but on a larger scale, utilizing more efficient solvents and reagents to optimize yield and purity .
Analyse Des Réactions Chimiques
1,9-Phenanthrenediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone.
Reduction: Reduction of phenanthrenequinone yields this compound.
Substitution: The hydroxyl groups can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,9-Phenanthrenediol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research indicates its potential in developing new pharmaceuticals due to its unique chemical structure and reactivity.
Industry: It is used in the production of dyes, plastics, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,9-Phenanthrenediol involves its interaction with various molecular targets and pathways. Its hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
1,9-Phenanthrenediol can be compared to other phenanthrenediols, such as 9,10-Phenanthrenediol. While both compounds share a similar phenanthrene backbone, the position of the hydroxyl groups differentiates their chemical properties and reactivity. For example, 9,10-Phenanthrenediol has hydroxyl groups at the 9 and 10 positions, which can lead to different reaction pathways and applications .
Similar compounds include:
- 9,10-Phenanthrenediol
- 9,10-Dihydro-5-methoxy-8-methyl-2,7-phenanthrenediol
- 3,4-δ-Dehydrotocopherol
These compounds share structural similarities but differ in their specific functional groups and positions, leading to unique properties and applications .
Propriétés
Numéro CAS |
85337-40-2 |
|---|---|
Formule moléculaire |
C14H10O2 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
phenanthrene-1,9-diol |
InChI |
InChI=1S/C14H10O2/c15-13-7-3-6-10-9-4-1-2-5-11(9)14(16)8-12(10)13/h1-8,15-16H |
Clé InChI |
ACQLQQHWNCHBLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=C2O)C(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 7-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11950972.png)
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11950977.png)





![Ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11951027.png)
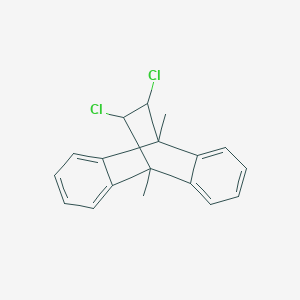
![11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide](/img/structure/B11951034.png)
